

A Technical Guide to the Molecular Structure and Bonding of (3-Methylbutoxy)benzene

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Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

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Abstract: This document provides a comprehensive technical overview of the molecular structure, bonding, and physicochemical properties of **(3-Methylbutoxy)benzene**, also known as isoamyl phenyl ether. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science. This guide details the compound's structural features through an analysis of its constituent aromatic and aliphatic moieties, explores its spectroscopic signature, and outlines its chemical reactivity. Key data is presented in tabular format, and detailed protocols for its synthesis and analysis are described. Logical and molecular diagrams are provided to visually articulate complex concepts, including reaction mechanisms and experimental workflows.

Molecular Identity

(3-Methylbutoxy)benzene is an aromatic ether characterized by a benzene ring linked to a 3-methylbutoxy group via an ether oxygen. Its chemical identity is established by several key identifiers.

Identifier	Value	Reference
IUPAC Name	1-(3-Methylbutoxy)benzene	[1]
Synonyms	Isoamyl phenyl ether, Isopentyl phenyl ether	[1] [2]
CAS Number	1129-64-2	[3] [4] [5]
Molecular Formula	C ₁₁ H ₁₆ O	[1] [3] [5]
Molecular Weight	164.24 g/mol	[1] [3] [5]
SMILES	CC(C)CCOC1=CC=CC=C1	[1] [5]
InChIKey	ZSBTVXBAENDZBH-UHFFFAOYSA-N	[2] [4]

Physicochemical and Computed Properties

The physical and chemical behavior of **(3-Methylbutoxy)benzene** is dictated by its molecular structure. The following table summarizes key computed properties that influence its intermolecular interactions and conformational flexibility.

Property	Value	Reference
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	9.2 Å ²	[1]
LogP (Octanol-Water Partition)	3.25	[6]

Molecular Structure and Bonding

The structure of **(3-Methylbutoxy)benzene** is a composite of an aromatic phenyl group and a branched alkyl (isoamyl) chain, joined by an ether linkage. This combination defines its

chemical properties and reactivity.

Caption: 2D molecular structure of **(3-Methylbutoxy)benzene**.

Benzene Ring Core

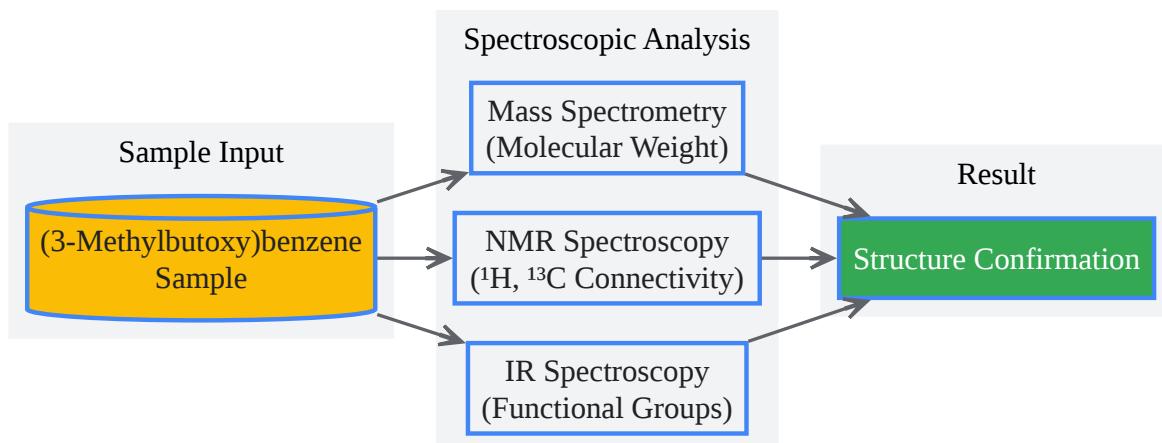
The core of the molecule is a benzene ring, a planar hexagon of six sp^2 -hybridized carbon atoms.^[7] Each carbon atom forms sigma (σ) bonds with two adjacent carbons and one hydrogen atom (or the ether oxygen). The remaining p-orbital on each carbon atom is oriented perpendicular to the plane of the ring. These six p-orbitals overlap to form a continuous, delocalized pi (π) system of six electrons above and below the plane of the ring.^{[7][8]} This delocalization is responsible for the characteristic aromatic stability of the benzene moiety.^[8]

Ether Linkage and Alkyl Chain

The phenyl group is connected to the 3-methylbutoxy chain via an ether linkage (C-O-C). The oxygen atom is sp^3 hybridized, with two lone pairs of electrons. One of these lone pairs can participate in resonance with the aromatic π system, which influences the electron density of the ring. This resonance effect makes the ether group an activating group for electrophilic aromatic substitution. The alkyl chain itself consists of sp^3 -hybridized carbons, resulting in a flexible chain with tetrahedral geometry at each carbon center.

Spectroscopic Characterization

The precise molecular structure is confirmed using various spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

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Caption: Workflow for spectroscopic analysis of **(3-Methylbutoxy)benzene**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Bond Vibration	Group	Reference
3100-3000	C-H Stretch	Aromatic	
2960-2850	C-H Stretch	Aliphatic (CH, CH ₂ , CH ₃)	[4]
1600-1450	C=C Stretch	Aromatic Ring	[4]
1260-1200	C-O Stretch	Aryl-Alkyl Ether	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4]

- ^1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the 3-methylbutoxy group. The aromatic protons would appear in the downfield region (typically δ 6.8-7.3 ppm), with their splitting patterns indicating the substitution pattern on the ring. The aliphatic protons would appear in the upfield region (δ 0.9-4.0 ppm), with characteristic chemical shifts and multiplicities corresponding to the isoamyl structure.
- ^{13}C NMR: The carbon NMR spectrum would show unique signals for each chemically distinct carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, while the sp^3 -hybridized carbons of the alkyl chain would appear in the more shielded region of the spectrum (δ 10-70 ppm).

Synthesis and Chemical Reactivity

(3-Methylbutoxy)benzene is a valuable intermediate in organic synthesis, largely due to the reactivity of its aromatic ring.^[4]

Williamson Ether Synthesis Protocol

This compound is commonly synthesized via the Williamson ether synthesis.^[4] This method involves the reaction of a phenoxide ion with an appropriate alkyl halide.

Experimental Protocol:

- Deprotonation: Sodium phenoxide is first prepared by reacting phenol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Nucleophilic Substitution: 1-Bromo-3-methylbutane (isoamyl bromide) is added to the solution of sodium phenoxide.
- Reaction: The reaction mixture is heated under reflux for several hours to allow the phenoxide to displace the bromide ion in an $\text{S}_{\text{n}}2$ reaction, forming the ether linkage.
- Work-up: After cooling, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

- Purification: The combined organic extracts are washed with dilute NaOH solution to remove any unreacted phenol, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure **(3-Methylbutoxy)benzene**.

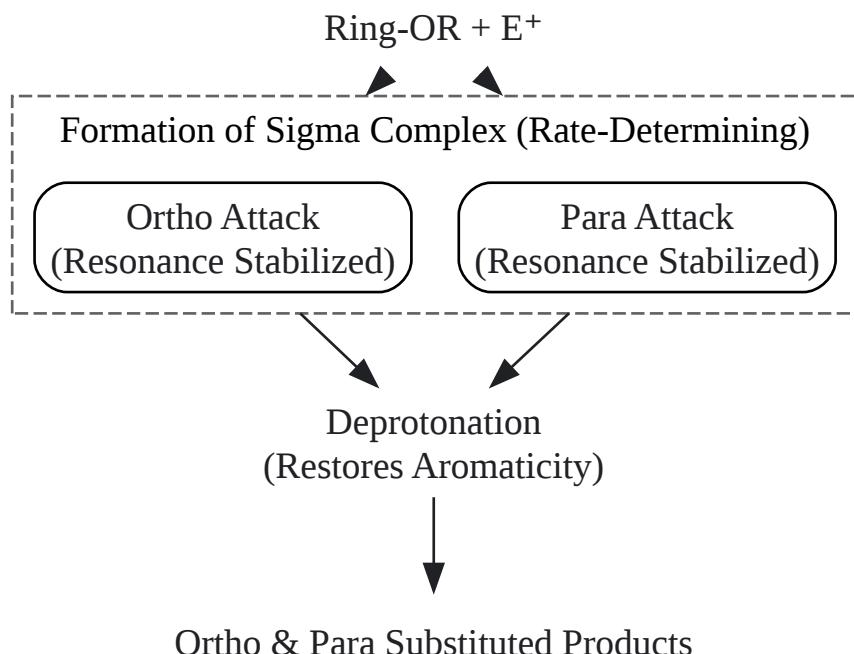


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Caption: General workflow for the Williamson ether synthesis.

Reactivity: Electrophilic Aromatic Substitution

The 3-methylbutoxy group is an electron-donating group due to the resonance contribution of the ether oxygen's lone pairs. This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself. The group is ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage.^[4]



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Caption: Logical flow of an electrophilic aromatic substitution reaction.

This activating and directing effect makes **(3-Methylbutoxy)benzene** a versatile precursor for the synthesis of various disubstituted benzene derivatives used in pharmaceuticals, agrochemicals, and materials science.

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